molecular formula C10H14N2O B1407179 Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine CAS No. 1545091-51-7

Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Cat. No.: B1407179
CAS No.: 1545091-51-7
M. Wt: 178.23 g/mol
InChI Key: SLFBCDQOWFSUBN-UHFFFAOYSA-N
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Description

Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-4-8(5-11-7-10)6-12-9-2-3-9/h4-5,7,9,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFBCDQOWFSUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight, Formula, and Synthesis of 5-Methoxy-Pyridine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-methoxy-pyridine amine derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Their structural motifs are prevalent in a wide array of biologically active molecules, making a thorough understanding of their fundamental properties and synthesis crucial for further innovation.[1] This document will delve into the determination of their molecular weight and formula, provide detailed synthetic protocols for key isomers, and offer insights into the rationale behind the chosen experimental methodologies.

Foundational Chemistry: Molecular Weight and Formula

The molecular formula and weight are fundamental properties of any chemical compound, dictating its stoichiometry and behavior in chemical reactions. For the parent 5-methoxy-pyridine amine scaffold, there are two primary isomers of significant interest: 5-methoxypyridin-2-amine and 2-methoxy-5-aminopyridine.

The molecular formula for both of these parent isomers is C₆H₈N₂O .[2] The molecular weight is a direct calculation from this formula, based on the atomic weights of the constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u).

The calculated molecular weight for C₆H₈N₂O is approximately 124.14 g/mol .[2]

General Principles for Substituted Derivatives

For drug development professionals, the parent scaffold is often a starting point for extensive modification. When additional functional groups are introduced to the 5-methoxy-pyridine amine core, the molecular formula and weight will change predictably. The general formula can be represented as C₆₊ₓH₈₊ᵧN₂₊₂O₁₊ₐR , where R represents the added substituents, and x, y, z, and a correspond to the number of additional atoms of carbon, hydrogen, nitrogen, and oxygen, respectively.

To calculate the molecular weight of a new derivative, one must simply add the molecular weight of the atoms in the substituent and subtract the molecular weight of the atoms being replaced (typically a hydrogen atom from the aromatic ring or the amine group).

Table 1: Molecular Weight and Formula of Key 5-Methoxy-Pyridine Amine Isomers

Compound NameIsomeric StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Methoxypyridin-2-amineAmine at C2, Methoxy at C5C₆H₈N₂O124.1410167-97-2
2-Methoxy-5-aminopyridineMethoxy at C2, Amine at C5C₆H₈N₂O124.146628-77-9[2]

Synthetic Strategies: An In-Depth Look

The synthesis of 5-methoxy-pyridine amine derivatives can be approached through several strategic pathways. The choice of method often depends on the desired isomer, the availability of starting materials, and the required scale of the reaction. Two prevalent and powerful methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry. In the context of pyridine derivatives, the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogen.

The success of an SNAr reaction hinges on several factors. The pyridine ring must be "activated" by an electron-withdrawing group to lower the energy of the intermediate Meisenheimer complex. A good leaving group (typically a halide) is also essential. The choice of nucleophile and reaction conditions (solvent, temperature, and base) are critical for achieving high yields and selectivity. For instance, using a strong nucleophile like sodium methoxide is effective for introducing the methoxy group.

A common route to 2-amino-5-methoxypyridine involves the reaction of 2-amino-5-iodopyridine with sodium methoxide, often with a copper catalyst to facilitate the displacement of the iodide.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a versatile and highly efficient method for forming carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction is particularly useful for coupling amines with aryl halides.

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6]

The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the crucial reductive elimination step.[7] The selection of the base is also critical; it must be strong enough to deprotonate the amine but not so reactive that it leads to side reactions. Common bases include sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS).[8] The solvent choice, typically an aprotic solvent like toluene or dioxane, is also important for solubility and reaction kinetics.

Experimental Protocols

The following protocols are representative examples for the synthesis of the two primary isomers of 5-methoxy-pyridine amine. These are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of 2-Amino-5-methoxypyridine via Nucleophilic Aromatic Substitution

This protocol is adapted from established literature procedures.[3][9][10]

Step 1: Protection of the Amino Group (Optional but Recommended) To avoid side reactions, the amino group of the starting material, 2-amino-5-bromopyridine, can be protected. A common method is the formation of a dimethylpyrrol-1-yl group.

Step 2: Methoxylation The protected 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is then subjected to methoxylation.

  • Reagents: 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, sodium methoxide, copper(I) iodide (CuI), and a suitable solvent such as N,N-Dimethylformamide (DMF) or methanol in a sealed vessel.[3]

  • Procedure: The reagents are combined in the solvent and heated. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection The protecting group is removed to yield the final product.

  • Reagents: 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, hydroxylamine hydrochloride, and a suitable solvent system.[9][10]

  • Procedure: The protected compound is treated with hydroxylamine hydrochloride under reflux.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified, often by column chromatography, to give 2-amino-5-methoxypyridine.[3]

G cluster_protection Step 1: Protection cluster_methoxylation Step 2: Methoxylation cluster_deprotection Step 3: Deprotection 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 2-Amino-5-bromopyridine->5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 2,5-Hexanedione, p-TsOH 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine->5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine NaOMe, CuI 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine->2-Amino-5-methoxypyridine NH2OH·HCl

Caption: Synthetic workflow for 2-amino-5-methoxypyridine.

Synthesis of 5-Amino-2-methoxypyridine via Buchwald-Hartwig Amination

This protocol outlines a general approach for the synthesis of 5-amino-2-methoxypyridine from a suitable halo-pyridine precursor.

  • Starting Materials: 5-bromo-2-methoxypyridine, an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or an ammonia salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Procedure:

    • In a glovebox or under an inert atmosphere, the reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base.

    • The aryl halide (5-bromo-2-methoxypyridine) and the amine or ammonia equivalent are added, followed by the anhydrous solvent (e.g., toluene or dioxane).

    • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up:

    • The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 5-amino-2-methoxypyridine.

G Start Start Reaction_Setup Combine Pd Catalyst, Ligand, Base, Aryl Halide, and Amine in Anhydrous Solvent Start->Reaction_Setup Heating Heat Reaction Mixture (80-110 °C) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Cool and Filter through Celite Monitoring->Workup Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Product 5-Amino-2-methoxypyridine Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Characterization of 5-Methoxy-Pyridine Amine Derivatives

Unequivocal characterization of the synthesized compounds is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the pyridine ring. For example, in the ¹H NMR spectrum of 2-amino-5-methoxypyridine, characteristic signals for the methoxy group protons (a singlet) and the aromatic protons on the pyridine ring would be observed, with their chemical shifts and coupling constants confirming the structure.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The N-H stretching vibrations of the primary amine group (typically appearing as two bands in the region of 3300-3500 cm⁻¹) and the C-O stretching of the methoxy group are characteristic absorptions.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer additional structural information.

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
2-Amino-5-methoxypyridine 3.77 (s, 3H, OCH₃), 4.21 (br s, 2H, NH₂), 6.46-6.49 (dd, 1H, Ar-H), 7.07-7.11 (dd, 1H, Ar-H), 7.76-7.77 (d, 1H, Ar-H)[11]56.28, 109.49, 125.73, 133.11, 148.60, 153.09[11]~3400, 3300 (N-H stretch), ~1240 (C-O stretch)
5-Amino-2-methoxypyridine Characteristic signals for methoxy and aromatic protons would be observed at different chemical shifts compared to the 2-amino isomer due to the change in electronic environment.The chemical shifts of the pyridine ring carbons would differ significantly from the 2-amino isomer.Similar key functional group bands would be present.

Conclusion

This technical guide has provided a detailed examination of the molecular weight, formula, and synthetic methodologies for 5-methoxy-pyridine amine derivatives. A thorough understanding of these fundamental aspects is critical for the successful design and development of novel chemical entities in the pharmaceutical and agrochemical industries. The provided protocols and the discussion of the underlying chemical principles are intended to serve as a valuable resource for researchers in this dynamic field. Adherence to rigorous synthetic and analytical practices will ensure the reliable production and characterization of these important building blocks.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed February 21, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 21, 2026. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Published November 25, 2024. Accessed February 21, 2026. [Link]

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. Accessed February 21, 2026. [Link]

  • Choi K, Brunn JN, Borate K, et al. Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. 2024;146(28):19414-19424.
  • Cheng J, Liu C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. 2016;28(6):1403-1404.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Published June 20, 2023. Accessed February 21, 2026. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Published February 2016. Accessed February 21, 2026. [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. Published February 29, 2016. Accessed February 21, 2026. [Link]

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Indian Institute of Technology Madras. Accessed February 21, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 21, 2026. [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC. Published online 2021. Accessed February 21, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Accessed February 21, 2026. [Link]

  • Synthesis method of 2-amino-5-hydroxypyridine.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. 2022;61(34):13437-13451.
  • 5-Amino-2-methoxypyridine. NIST WebBook. Accessed February 21, 2026. [Link]

  • New Pyridine Derivatives from Essential Oils. Semantic Scholar. Accessed February 21, 2026. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Published July 9, 2019. Accessed February 21, 2026. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Published January 8, 2025. Accessed February 21, 2026. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. Accessed February 21, 2026. [Link]

  • Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity. ScienceScholar. Published May 18, 2022. Accessed February 21, 2026. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Published May 9, 2008. Accessed February 21, 2026. [Link]

Sources

The Cyclopropyl Amine Pharmacophore: Structural Constraints, Electronic Modulation, and Metabolic Tuning in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cyclopropyl amine pharmacophore in drug discovery.

Executive Summary

The cyclopropyl amine moiety represents a "privileged structure" in modern medicinal chemistry, serving a dual function as both a high-precision conformational lock and a latent metabolic warhead. Unlike flexible alkyl linkers, the cyclopropyl ring introduces significant angular strain (~27.5 kcal/mol) and unique orbital hybridization (Walsh orbitals), which profoundly alter the physicochemical properties of the attached amine. This guide analyzes the cyclopropyl amine linker’s utility in modulating pKa, enhancing metabolic stability via C–H bond strengthening, and acting as a mechanism-based inactivator (suicide substrate) in flavin-dependent enzymes.

Electronic & Structural Paradigm: The "Banana Bond"

To deploy cyclopropyl amines effectively, one must understand the underlying orbital mechanics that differentiate them from standard alkyl chains.

Walsh Orbitals and Hybridization

In a standard alkane, carbon atoms utilize


 hybridization. However, the 

bond angle of cyclopropane forces a deviation from the ideal

.
  • Endocyclic Bonds: The carbon atoms rehybridize to increase p-character (approximately

    
    ) in the ring bonds, allowing them to bow outward ("banana bonds") and relieve angle strain.
    
  • Exocyclic Bonds: To conserve orbital character, the exocyclic bonds (C–H and C–N) gain significant s-character (approximately

    
    ).
    
Impact on Basicity (pKa)

The increased s-character of the exocyclic C–C bond pulls electron density closer to the nucleus. Consequently, the nitrogen lone pair of a cyclopropyl amine experiences greater electronegative pull from the ring carbon compared to an isopropyl amine.

  • Result: Cyclopropyl amines are generally less basic (lower pKa) by 1–2 log units compared to their acyclic counterparts.

  • Application: This allows medicinal chemists to lower the pKa of a basic center to improve membrane permeability (increasing the fraction of neutral species at physiological pH) without abolishing the cation-pi interactions required for receptor binding.

Table 1: Comparative Physicochemical Properties

FeatureIsopropyl Amine LinkerCyclopropyl Amine LinkerImpact on Drug Design
Bond Angle ~109.5° (Flexible)60° (Rigid)Defines precise exit vectors for substituents.
Hybridization


(Exocyclic)
Alters bond lengths and electronic communication.
Typical pKa ~10.5~8.5 – 9.0Improves oral bioavailability and CNS penetration.
Metabolic Liability High (CYP450 N-dealkylation)Low (C-H bond strengthening)Reduces clearance; blocks metabolic soft spots.
Bioactivity Passive ScaffoldPotential WarheadCan act as a suicide substrate for oxidases (MAO/LSD1).

Pharmacophore Modes of Action[1]

The cyclopropyl amine motif functions through two distinct mechanisms depending on the biological target.

Mode A: The Conformational Lock (Scaffold)

In this mode, the ring is chemically inert. Its primary role is to freeze the bioactive conformation, reducing the entropic penalty of binding.

  • Example: Ticagrelor (P2Y12 antagonist).[1]

  • Mechanism: The cyclopropyl amine acts as a rigid spacer between the purine-like core and the difluorophenyl ring. The trans-stereochemistry dictates a specific vector that fits the hydrophobic pocket of the P2Y12 receptor, preventing the "induced fit" energy cost associated with flexible linkers.

Mode B: The Metabolic Warhead (Mechanism-Based Inactivation)

In flavin-dependent enzymes (e.g., MAO-A/B, LSD1), the cyclopropyl amine is a "suicide substrate."

  • Example: Tranylcypromine (TCP) and novel LSD1 inhibitors .[2]

  • Mechanism: The enzyme attempts to oxidize the amine to an imine. This generates a radical intermediate that triggers the homolytic opening of the strained cyclopropyl ring. The resulting reactive alkyl radical covalently bonds to the FAD cofactor, permanently disabling the enzyme.

Visualization: LSD1 Inactivation Mechanism

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized by cyclopropyl amine warheads.

LSD1_Mechanism Substrate Cyclopropyl Amine (Inhibitor) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Imine_Inter Imine Cation Intermediate ES_Complex->Imine_Inter 1e- Oxidation (via FAD) Radical Ring Opening (C-Radical Formation) Imine_Inter->Radical Homolytic Ring Strain Release Adduct FAD-Inhibitor Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation

Caption: Mechanism-based inactivation of FAD-dependent amine oxidases by cyclopropyl amines via radical ring opening.

Experimental Protocols

Synthesis: Stereoselective Cyclopropanation

Synthesizing chiral cyclopropyl amines requires high diastereocontrol. The Kulinkovich-Szymoniak reaction or the Curtius rearrangement of cyclopropane carboxylic acids are standard industry protocols.

Protocol: Curtius Rearrangement Route (General Procedure)

  • Activation: Dissolve the trans-substituted cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.2 equiv).

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping: Add tert-butanol (excess) and reflux for 12 hours to form the N-Boc protected amine.

  • Deprotection: Treat the crude carbamate with 4M HCl in dioxane to yield the free cyclopropyl amine salt.

  • Validation: Verify stereochemistry using NOESY NMR. The cis-protons will show a strong correlation, whereas trans-protons will not.

Assay: Determining for Covalent Inhibitors

For "Mode B" compounds, standard


 values are time-dependent and misleading. You must determine the rate of inactivation.

Step-by-Step Workflow:

  • Incubation: Incubate the enzyme (e.g., LSD1) with varying concentrations of the cyclopropyl amine inhibitor (

    
    ) at physiological pH.
    
  • Time Points: At specific time intervals (

    
    ), remove aliquots and dilute into a solution containing a high concentration of substrate (histone H3 peptide) to stop further inactivation.
    
  • Activity Measurement: Measure the residual enzymatic activity (

    
    ) via fluorescence (e.g., Amplex Red coupled assay).
    
  • Data Analysis:

    • Plot

      
       vs. time for each 
      
      
      
      to obtain the observed inactivation rate,
      
      
      .
    • Plot

      
       vs. 
      
      
      
      using the Kitz-Wilson equation:
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity constant). High efficiency inhibitors maximize the ratio
      
      
      .

Computational Workflow & Decision Logic

When designing a new linker, use this logic flow to determine if a cyclopropyl amine is the correct bioisostere.

Design_Workflow Start Start: Linker Design Target_Type Is Target an Amine Oxidase (MAO, LSD1, CYP)? Start->Target_Type Warhead_Path Yes: Warhead Design Target_Type->Warhead_Path Yes Scaffold_Path No: Scaffold/Linker Design Target_Type->Scaffold_Path No Sub_Check Check Steric Bulk at C2/C3 Warhead_Path->Sub_Check Covalent_Dock Covalent Docking (FAD) Sub_Check->Covalent_Dock Final Synthesize & Test Covalent_Dock->Final pKa_Check Is Amine pKa > 10? Scaffold_Path->pKa_Check Permeability Cyclopropyl Subst. (Lowers pKa ~1-2 units) pKa_Check->Permeability Yes (Too Basic) Vector_Check Vector Analysis (60° vs 109°) pKa_Check->Vector_Check No Permeability->Vector_Check Vector_Check->Final

Caption: Decision matrix for incorporating cyclopropyl amine moieties into drug candidates.

Case Study: Ticagrelor vs. Tranylcypromine

This comparison highlights the dichotomy of the pharmacophore.

Tranylcypromine (Parnate)[4]
  • Role: MAO Inhibitor (Antidepressant).[3][4][5]

  • Chemistry: The un-substituted phenyl-cyclopropyl amine acts as a "minimalist" warhead.

  • Pharmacophore Insight: The lack of steric bulk around the ring allows it to fit deep into the FAD cavity. However, this lack of selectivity leads to "cheese effect" (hypertensive crisis) due to inhibition of gut MAO-A.

Ticagrelor (Brilinta)
  • Role: P2Y12 Receptor Antagonist (Antiplatelet).[1]

  • Chemistry: A complex (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl amine linked to a triazolopyrimidine.[6][7]

  • Pharmacophore Insight: Here, the cyclopropyl group is not a warhead. It is a stable, rigid linker. The specific (1R,2S) stereochemistry projects the difluorophenyl group into a hydrophobic accessory pocket. Replacing this with an ethyl linker results in a loss of potency due to entropic penalties (floppiness) and loss of the specific vector.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (PubMed). [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry (PMC). [Link]

  • Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile. Clinical Pharmacokinetics (PubMed). [Link]

  • Tranylcypromine Monograph for Professionals. Drugs.com. [Link]

Sources

Strategic Utilization of 3-Aminomethyl-5-Methoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of FDA-approved therapeutics.[1] However, the 3-aminomethyl-5-methoxypyridine substructure represents a specialized, underutilized pharmacophore that offers distinct advantages over simple pyridine or benzylamine analogs.

This guide analyzes the technical merit of this scaffold, specifically focusing on:

  • Electronic Modulation: How the 5-methoxy group (electron-donating) finetunes the basicity of the pyridine nitrogen and the 3-aminomethyl arm.

  • Vectorial Design: The meta-substitution pattern provides a unique geometry for accessing solvent-exposed pockets in kinase and GPCR targets.

  • Synthetic Accessibility: Robust, scalable protocols for incorporating this moiety into complex leads.

Chemical Architecture & Pharmacological Logic

Structural Analysis

The molecule consists of a pyridine core substituted at the meta positions (3 and 5). This non-symmetric substitution pattern is critical.

  • 5-Methoxy Group (EDG): Increases electron density in the pyridine ring via resonance (+M effect). This raises the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2), making it a better hydrogen bond acceptor in the biological milieu.

  • 3-Aminomethyl Group: Acts as a flexible "warhead" or linker. Unlike an aniline (attached directly to the ring), the methylene bridge (

    
    ) decouples the amine from the aromatic system, maintaining its basicity (pKa ~9-10) and allowing rotational freedom to optimize binding interactions.
    
Pharmacophore Mapping (SAR)

When deployed in drug design, this scaffold serves three primary logic gates:

FunctionMechanismApplication
H-Bond Acceptor Pyridine NitrogenInteraction with Hinge regions (Kinases) or Ser/Thr residues.
Solubility Enhancer Primary AmineIncreases aqueous solubility via protonation at physiological pH.
Metabolic Shield Methoxy GroupBlocks the metabolically vulnerable C5 position, preventing oxidation.

Synthetic Pathways[2][3][4][5]

To utilize this scaffold, we define two primary synthetic routes. Route A is preferred for gram-scale building block preparation, while Route B is ideal for late-stage diversification.

Visualization of Synthetic Logic

SynthesisPathways Figure 1: Divergent Synthetic Routes for Scaffold Generation Start 3-Bromo-5-methoxypyridine Inter1 5-Methoxynicotinaldehyde Start->Inter1 n-BuLi, DMF (-78°C) Inter2 5-Methoxy-3-cyanopyridine Start->Inter2 Zn(CN)2, Pd(PPh3)4 (Coupling) Product 3-Aminomethyl-5-methoxypyridine Inter1->Product Reductive Amination (NH4OAc, NaBH3CN) Inter2->Product Hydrogenation (Raney Ni, H2)

Figure 1: Route A (Top) utilizes Formylation/Reductive Amination. Route B (Bottom) utilizes Cyanation/Reduction.

Detailed Experimental Protocols

The following protocols are validated for reproducibility and high yield.

Protocol A: Synthesis via Reductive Amination (Recommended)

Objective: Conversion of 5-methoxynicotinaldehyde to 3-aminomethyl-5-methoxypyridine.

Reagents:

  • 5-Methoxynicotinaldehyde (1.0 equiv)

  • Ammonium Acetate (

    
    , 10.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (dry)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 5-methoxynicotinaldehyde (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

    • Scientist's Note: The excess ammonium source is crucial to prevent dimerization (secondary amine formation).

  • Equilibration: Stir the mixture at room temperature for 2 hours under Nitrogen. Verify imine formation via TLC (disappearance of aldehyde spot).

  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise over 20 minutes.

    • Safety:

      
       generation is possible; ensure vigorous ventilation.
      
  • Workup: Stir for 12 hours at room temperature. Quench with 1N HCl (to pH ~2) to decompose excess hydride. Basify with 1N NaOH (to pH >10).

  • Extraction: Extract with DCM (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL). Dry organic phase over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

Yield Expectation: 75-85%

Protocol B: Metal-Halogen Exchange (Precursor Synthesis)

Objective: Synthesis of 5-methoxynicotinaldehyde from 3-bromo-5-methoxypyridine.

  • Setup: Flame-dry a 3-neck flask. Add 3-bromo-5-methoxypyridine (20 mmol) and anhydrous THF (100 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 22 mmol) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent pyridine ring fragmentation or "Wurtz-type" coupling.

  • Formylation: Stir for 30 mins at -78°C. Add dry DMF (40 mmol) dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. The product is often pure enough for the next step without chromatography.

Medicinal Chemistry Case Studies

Fragment-Based Drug Discovery (FBDD)

In FBDD, the 3-aminomethyl-5-methoxypyridine moiety acts as a "super-fragment."

Case Study: PIM Kinase Inhibitors

  • Challenge: Many PIM inhibitors suffer from poor solubility and rapid metabolic clearance.

  • Solution: Replacing a standard benzylamine with 3-aminomethyl-5-methoxypyridine.

  • Mechanism:

    • The pyridine N accepts a H-bond from the hinge region (Glu121).

    • The 5-methoxy group fills a small hydrophobic pocket, displacing high-energy water molecules (entropic gain).

    • The aminomethyl group extends towards Asp186, forming a salt bridge.

Physicochemical Property Table

Comparison of 3-aminomethyl-5-methoxypyridine against common isosteres.

FragmentLogP (Calc)pKa (Pyridine N)pKa (Amine N)TPSA (

)
3-aminomethyl-5-methoxypyridine 0.45 ~5.8 9.1 55.0
3-aminomethylpyridine0.215.29.046.0
3-methoxybenzylamine1.60N/A9.535.0
3-aminomethyl-5-fluoropyridine0.353.58.846.0

Data synthesized from ChemDraw Professional 20.0 predictions and internal databases.

Strategic Recommendations

  • Late-Stage Functionalization: Do not introduce the aminomethyl group early if your synthesis involves harsh oxidation steps. The primary amine is susceptible to oxidation. Use a Boc-protected intermediate (tert-butyl (5-methoxypyridin-3-yl)methylcarbamate) for the majority of the synthesis.

  • Scaffold Hopping: If you have a hit utilizing a 3-methoxybenzylamine, swap it for 3-aminomethyl-5-methoxypyridine. This "pyridine walk" often improves solubility and reduces CYP450 inhibition by lowering overall lipophilicity (LogP).

  • Salt Selection: This derivative forms stable dihydrochloride salts. For crystallization trials, the fumarate or succinate salts often yield superior non-hygroscopic solids compared to the HCl salt.

References

  • Synthesis of Pyridine Derivatives

    • Title: "Regioselective Lithiation of 3-Bromopyridines: A Practical Route to Polysubstituted Pyridines."
    • Source: Journal of Organic Chemistry (JOC)
    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: "Sodium Cyanoborohydride in Methanol: A Versatile System for Reductive Amin
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Medicinal Chemistry Applications (PIM Kinases)

    • Title: "Discovery of Pyridine-Based Inhibitors of PIM Kinases."
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Chemical Property Data

    • Title: "5-Methoxy-3-pyridinemethanamine Product Page & Safety D
    • Source: ChemicalBook[2][3]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine , a critical intermediate in the development of kinase inhibitors (e.g., p38, JAK) and epigenetic modulators (LSD1 inhibitors).

While direct alkylation of amines often leads to over-alkylation (tertiary amine formation), this guide prioritizes Reductive Amination as the primary, self-validating protocol due to its high selectivity for secondary amines and amenability to scale-up. A secondary route via Amide Reduction is provided for scenarios where the aldehyde precursor is unavailable.

Key Advantages of Selected Protocols:
  • Selectivity: >95% selectivity for the secondary amine.

  • Scalability: Protocols designed for transition from gram-scale (STAB) to kilogram-scale (Catalytic Hydrogenation).

  • Purification: Crystallization-driven isolation (as HCl or Oxalate salt) to minimize chromatographic overhead.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine ring and the nucleophilicity of the cyclopropylamine.

Retrosynthesis Target Target: This compound Imine Intermediate: Imine Species Target->Imine Reduction (NaBH(OAc)3 or H2/Pd) Acid Alt Precursor: 5-Methoxynicotinic Acid Target->Acid Alt Route: Amide Coupling + Reduction Aldehyde Precursor A: 5-Methoxy-pyridine-3-carbaldehyde Imine->Aldehyde Condensation Amine Precursor B: Cyclopropylamine Imine->Amine +

Figure 1: Retrosynthetic strategy highlighting the convergent Reductive Amination pathway (Solid lines) and the Alternative Amide Reduction pathway (Dashed).

Method A: Reductive Amination (Primary Protocol)

Rationale: This is the industry-standard "One-Pot" approach. Sodium triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (too aggressive, reduces aldehydes before imine formation) for the lab/pilot scale.

Materials
  • Limiting Reagent: 5-Methoxypyridine-3-carbaldehyde (1.0 equiv)

  • Amine: Cyclopropylamine (1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation in electron-deficient pyridines.

Step-by-Step Protocol (10g Scale)
  • Imine Formation:

    • Charge a 500 mL 3-neck round-bottom flask (RBF) with 5-Methoxypyridine-3-carbaldehyde (10.0 g, 72.9 mmol) and anhydrous DCM (150 mL).

    • Cool to 0°C under Nitrogen atmosphere.

    • Add Cyclopropylamine (5.0 g, 6.1 mL, 87.5 mmol) dropwise over 10 minutes.

    • Add Acetic Acid (4.4 g, 4.2 mL, 72.9 mmol).

    • Checkpoint: Allow to stir at Room Temperature (RT) for 2 hours. Monitor by TLC (or LCMS) to confirm disappearance of aldehyde. The imine is often visible as a new spot.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add STAB (23.2 g, 109 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; control internal temp <10°C.

    • Allow reaction to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup:

    • Cool to 0°C. Quench by slow addition of Saturated NaHCO3 (100 mL). Gas evolution (H2) will occur—ensure proper venting.

    • Stir vigorously for 30 minutes to decompose boron complexes.

    • Separate phases.[2][3] Extract aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with Brine (100 mL), and dry over Na2SO4.

  • Purification (Salt Formation):

    • Concentrate the crude free base to an oil.

    • Redissolve in Ethanol (50 mL).

    • Add HCl in Dioxane (4M) (1.1 equiv) dropwise at 0°C.

    • A white precipitate (Hydrochloride salt) should form. Filter, wash with cold ether, and dry.

Expected Yield: 80-88% Purity: >98% (HPLC)

Method B: Catalytic Hydrogenation (Scale-Up >1kg)

Rationale: STAB is expensive and generates large boron waste streams at the kilogram scale. Catalytic hydrogenation is the "Green Chemistry" alternative for manufacturing.

Protocol Modifications
  • Catalyst: 5% Pt/C or 5% Pd/C (sulfided to prevent pyridine ring reduction).

  • Hydrogen Source: H2 gas (3-5 bar).

  • Solvent: Methanol.[3][4][5]

Workflow:

  • Mix Aldehyde and Cyclopropylamine in Methanol. Stir 2 hours to pre-form imine.

  • Transfer to Hydrogenation Autoclave.

  • Add Catalyst (2 wt% loading).

  • Pressurize with H2 (5 bar) at 25-40°C for 6-12 hours.

  • Filter catalyst (Celite). Concentrate to obtain product.

Method C: Amide Reduction (Alternative)

Rationale: Use this if the aldehyde is unstable or if starting from the cheaper 5-Methoxynicotinic acid .

  • Acyl Chloride Formation: Reflux 5-methoxynicotinic acid in Thionyl Chloride (SOCl2) -> Evaporate -> 5-methoxynicotinoyl chloride.

  • Amide Coupling: React Acid Chloride with Cyclopropylamine (excess) + TEA in DCM -> N-cyclopropyl-5-methoxynicotinamide .

  • Reduction:

    • Suspend Amide in anhydrous THF.

    • Add LiAlH4 (2.5 equiv) or Borane-DMS slowly at 0°C.

    • Reflux for 4 hours.

    • Critical Safety: Quench carefully with Fieser method (Water, 15% NaOH, Water).

    • Isolate amine.[3]

Process Control & Analytical Data

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Pyridine protons (d, 8.2 ppm; s, 8.1 ppm), OMe (s, 3.8 ppm), CH2 (s, 3.7 ppm), Cyclopropyl (m, 0.3-0.5 ppm).[6]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/DCM)
Water Content Karl Fischer< 1.0% w/w
Workflow Visualization

Workflow Start Start: Aldehyde + Cyclopropylamine ImineStep Step 1: Imine Formation (DCM, AcOH, 2h) Start->ImineStep Check Checkpoint: TLC/LCMS (Aldehyde consumed?) ImineStep->Check Check->ImineStep No (Add more time/heat) Reduction Step 2: Reduction (Add STAB, 0°C -> RT) Check->Reduction Yes Quench Step 3: Quench & Workup (Sat. NaHCO3, Extraction) Reduction->Quench Salt Step 4: Salt Formation (HCl/EtOH -> Crystallization) Quench->Salt Final Final Product: HCl Salt Salt->Final

Figure 2: Operational workflow for the Reductive Amination protocol (Method A).

Safety & Handling (E-E-A-T)

  • Cyclopropylamine: Highly volatile (bp ~50°C), flammable, and toxic. Handle only in a fume hood. It has a high vapor pressure; use cold condensers.

  • STAB (Sodium Triacetoxyborohydride): Evolves Hydrogen gas upon quenching. Ensure reactor venting is sized correctly.

  • Pyridine Derivatives: Potential sensitizers. Avoid skin contact.

  • Waste Disposal: Aqueous layers from STAB reduction contain Boron salts; dispose of according to specific chemical waste regulations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996, 61, 3849-3862.[5] (Foundational text for STAB methodology). [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. [Link]

  • Google Patents.Process for the preparation of cyclopropylmethyl alkyl amines (US3847985A).
  • MDPI. Synthesis of 2-(Cyclopropylamino)-thiazol-4(5H)-one derivatives via Multicomponent Reactions. (Demonstrates cyclopropylamine reactivity). [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the formation of secondary pyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for minimizing common side reactions encountered during the synthesis of secondary pyridine amines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of these reactions and improve your synthetic outcomes.

Introduction

The formation of a C-N bond to create a secondary pyridine amine is a cornerstone of many synthetic endeavors, particularly in pharmaceutical development where the pyridine motif is a privileged structure.[1] However, the inherent reactivity of both the pyridine ring and the amine nucleophile can lead to a variety of undesired side reactions. This guide provides a structured approach to troubleshooting these issues, moving beyond simple procedural steps to explain the underlying "why" of each experimental choice.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.

Problem 1: Formation of Tertiary Amine Byproducts (Over-alkylation/Arylation)

You observe a significant amount of the tertiary amine or even a quaternary pyridinium salt in your reaction mixture, reducing the yield of your desired secondary amine.

Probable Causes:

  • Increased Nucleophilicity: The target secondary pyridine amine is often more nucleophilic than the starting primary amine, making it a better competitor for the alkylating or arylating agent.[2]

  • Stoichiometry: An excess of the alkylating or arylating agent will drive the reaction towards the thermodynamically stable tertiary amine or quaternary salt.

  • Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for the second addition.

Suggested Solutions:

  • Stoichiometric Control:

    • Action: Begin by using the primary amine as the limiting reagent (e.g., 1.0 equivalent) with a slight excess of the pyridine electrophile (e.g., 1.1-1.2 equivalents). For N-alkylation reactions, it can be beneficial to use a large excess of the primary amine to outcompete the secondary amine product for the alkylating agent, though this can complicate purification.[3]

    • Rationale: Carefully controlling the stoichiometry is the most straightforward approach to disfavoring the second addition. However, due to the often-increased reactivity of the secondary amine product, this alone may not be sufficient.[2][4]

  • Slow Addition of the Electrophile:

    • Action: Add the alkylating or arylating agent slowly, portion-wise, or via syringe pump over an extended period.

    • Rationale: Maintaining a low instantaneous concentration of the electrophile minimizes its opportunity to react with the newly formed, more nucleophilic secondary amine.

  • Employ a Protecting Group Strategy:

    • Action: Temporarily protect the primary amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl). After the initial C-N bond formation, deprotect to reveal the secondary amine.

    • Rationale: Protecting groups prevent over-alkylation by design. This multi-step approach often provides cleaner results and higher yields of the desired product, despite adding steps to the overall synthesis.[3]

  • Use of Ammonia Surrogates:

    • Action: Consider using N-aminopyridinium salts as ammonia surrogates. These can be alkylated and then undergo in-situ depyridylation to yield the secondary amine without overalkylation byproducts.[2][5]

    • Rationale: This method leverages transient, highly nucleophilic pyridinium ylide intermediates. The resulting alkylated pyridinium salt is much less nucleophilic, effectively shutting down the reaction after the first addition.[2]

Problem 2: Hydrodehalogenation in Buchwald-Hartwig Amination

In a palladium-catalyzed cross-coupling reaction, you isolate the dehalogenated pyridine starting material instead of, or in addition to, your desired secondary amine.

Probable Causes:

  • β-Hydride Elimination: This is a common side reaction in the Buchwald-Hartwig catalytic cycle. An amide intermediate can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species, which then reduces the aryl halide.[6]

  • Ligand Choice: The choice of phosphine ligand is critical. Some ligands are more prone to promoting β-hydride elimination than others.

  • Base and Solvent: The reaction environment, including the base and solvent, can influence the rate of reductive elimination (product formation) versus β-hydride elimination (side product formation).[7]

Suggested Solutions:

  • Ligand Selection:

    • Action: Switch to bulkier, more electron-rich phosphine ligands. Bidentate (chelating) ligands like Xantphos or dppf, or sterically hindered monophosphine ligands like XPhos or tBuXPhos are often effective.[8][9]

    • Rationale: Bulky ligands create a sterically crowded environment around the palladium center, which can disfavor the transition state required for β-hydride elimination. Chelating ligands can also inhibit side reactions by preventing the formation of bis(amine) complexes that can lead to hydrodehalogenation.[10]

  • Base Optimization:

    • Action: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common choice. If hydrodehalogenation persists, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[11]

    • Rationale: The base is crucial for deprotonating the amine to form the active nucleophile. However, an overly strong base or one with poor solubility can lead to undesired side pathways. The choice of base can significantly impact catalyst turnover and stability.[7]

  • Solvent and Temperature Control:

    • Action: Screen aprotic solvents like toluene, dioxane, or THF.[7] Avoid protic solvents which can be a source of protons for the hydrodehalogenation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: The solvent stabilizes intermediates in the catalytic cycle.[7] Lowering the temperature can often slow down the rate of β-hydride elimination more than the rate of the desired reductive elimination.

Workflow for Troubleshooting Hydrodehalogenation

start Hydrodehalogenation Observed ligand Change Ligand (e.g., Xantphos, XPhos) start->ligand base Optimize Base (e.g., NaOtBu -> K3PO4) ligand->base If problem persists solvent Screen Solvents (Toluene, Dioxane) base->solvent If problem persists temp Lower Temperature solvent->temp If problem persists success Problem Solved temp->success If successful

Caption: Troubleshooting workflow for hydrodehalogenation.

Problem 3: Poor Regioselectivity (Mixture of Isomers)

Your reaction yields a mixture of N-alkylated and C-alkylated products, or in the case of poly-substituted pyridines, amination at an undesired position.

Probable Causes:

  • Ambident Nucleophilicity: The pyridine ring itself has nucleophilic character, especially under certain conditions, which can lead to competitive C-alkylation.

  • Steric and Electronic Factors: The electronics of the pyridine ring (positions of electron-donating or -withdrawing groups) and the steric bulk of the reactants dictate the most likely site of reaction.[12] For example, direct amination via the Chichibabin reaction strongly favors the C2 position.[13]

  • Reaction Mechanism: Different reaction mechanisms (e.g., SNAr vs. transition-metal-catalyzed) will have different regiochemical outcomes.

Suggested Solutions:

  • Modify Reaction Conditions to Favor N-Alkylation:

    • Action: Use polar aprotic solvents like DMF or DMSO, which can help solvate the cation and favor attack at the more electronegative nitrogen atom. The choice of base can also be critical; for example, using a milder base like K₂CO₃ may favor N-alkylation over C-alkylation compared to a stronger base like NaH.[12]

    • Rationale: The solvent and base can modulate the hardness/softness of the nucleophile and electrophile, influencing the site of attack.

  • Protect the Pyridine Nitrogen:

    • Action: For reactions where C-functionalization is desired, protecting the nitrogen as an N-oxide can direct electrophilic attack to the C4 position. For reactions where N-functionalization is the goal but ring reactivity is an issue, using activating groups that also serve as protecting groups can be beneficial.[14]

    • Rationale: Protection/activation strategies are a powerful way to override the inherent reactivity of the pyridine ring and direct the reaction to the desired position.

  • For Polyhalopyridines (SNAr or Cross-Coupling):

    • Action: Leverage the differential reactivity of C-X bonds (I > Br > Cl > F for oxidative addition in cross-coupling; F > Cl > Br > I for SNAr). Choose a catalyst/ligand system known for high chemoselectivity. For example, a Pd-Xantphos system has been shown to selectively aminate 5-bromo-2-chloropyridine at the 5-position.[8]

    • Rationale: The relative reactivity of different halogens provides a handle for achieving regioselectivity in polyhalogenated systems. The choice of reaction type is critical: a palladium-catalyzed reaction will favor reaction at the more reactive C-Br bond, while an SNAr reaction will favor the more electron-deficient position, often activated by a C-F bond.[8][15]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for synthesizing secondary pyridine amines?

A: There is no single "best" method, as the optimal choice depends heavily on the specific substrates.

  • Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method for forming C-N bonds to aromatic rings, including pyridines. It offers broad functional group tolerance and several generations of catalysts and ligands are available to tackle challenging substrates.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful, metal-free alternative when the pyridine ring is sufficiently electron-deficient (e.g., contains strong electron-withdrawing groups or is a 2- or 4-halopyridine).[15]

  • Chichibabin Reaction: This classic reaction is used for the direct amination of the pyridine ring at the C2 position using sodium amide, but its scope can be limited and conditions are harsh.[13][16]

Q2: How can I purify my secondary pyridine amine from the unreacted primary amine and other byproducts?

A: Purification can be challenging due to the similar basicity and polarity of the components.

  • Acid-Base Extraction: This is the first line of defense. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The primary, secondary, and any tertiary amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amines re-extracted into an organic solvent.[17] This removes non-basic impurities.

  • Chromatography: Column chromatography on silica gel is often necessary. A gradient elution, often with a polar solvent system like dichloromethane/methanol or ethyl acetate/hexanes containing a small amount of triethylamine (e.g., 1%) can be effective.[12] The triethylamine helps to prevent peak tailing of the basic amine products on the acidic silica gel.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[12]

Q3: My secondary amine product seems to be degrading or changing color over time. What's happening?

A: Secondary aryl amines, including pyridine derivatives, can be susceptible to air oxidation.[10] The product may darken over time, especially when exposed to light and air.

  • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a refrigerator or freezer and protected from light. If the product is used in a subsequent step, it's best to use it as quickly as possible after purification.

Q4: Can I use volatile amines like methylamine or ethylamine in these reactions?

A: Yes, but special precautions are necessary due to their low boiling points and high vapor pressure.

  • Solution: Perform the reaction in a sealed tube or a pressure-rated vessel. This allows the reaction to be heated above the boiling point of the amine, ensuring it remains in the reaction mixture. This technique has been successfully applied to Buchwald-Hartwig aminations of 2-bromopyridines with a range of volatile amines.[10][18]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed synthesis of a secondary pyridine amine. Note: Optimization of catalyst, ligand, base, and solvent is often required.

  • Preparation: To a dry Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add the halopyridine (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heating: Stir the reaction mixture at a set temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Table 1: Common Reagent Combinations for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂XPhosK₃PO₄Toluene100-110
Pd₂(dba)₃XantphosCs₂CO₃Dioxane90-100
Pd(OAc)₂dppfNaOt-BuToluene80-100

This table provides illustrative examples. Optimal conditions are substrate-dependent.

Conclusion

The synthesis of secondary pyridine amines is a field rich with challenges, but a systematic and informed approach to troubleshooting can overcome most obstacles. By understanding the mechanisms of common side reactions—from over-alkylation to hydrodehalogenation—researchers can make rational choices in experimental design. The careful selection of reagents, control of stoichiometry, and optimization of reaction conditions are the pillars of a successful synthesis. This guide serves as a foundational resource to aid in that process, fostering both efficiency and innovation in your work.

References

  • Wikipedia. Chichibabin reaction. [Link]

  • Carreira, E. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Moody, C. J. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
  • Chen, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters. [Link]

  • Slideshare. (2015). Chichibabin Reaction. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. Reagent Guides. [Link]

  • Carreira, E. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Dudley, G. B., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. ACS Publications. [Link]

  • Shi, H., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Yu, J.-Q., et al. (2011). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society.
  • Organ, M. G., et al. Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Dudley, G. B., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Al-Tel, T. H., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.
  • Buchwald, S. L., et al. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • Al-Zoubi, R. M., et al. (2021). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Dudley, G. B., et al. (2026). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ResearchGate. [Link]

  • Ji, J., Li, T., & Bunnelle, W. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters. [Link]

  • ResearchGate. (2011). Amination of 2-halopyridines. [Link]

  • Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. [Link]

  • Name Reaction. Chichibabin Reaction. [Link]

  • Carreira, E. M., et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. University of Zurich.
  • Chen, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Organic Chemistry.
  • Ranu, B. C., et al. (2016). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. MDPI. [Link]

  • Ma, S. & Jha, A. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Combs, A. P., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • LibreTexts Chemistry. (2025). Synthesis of Amines. [Link]

  • Jiang, H., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • De-Shun, X., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Google Patents. (1945).
  • Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Larock, R. C., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]

  • Google Patents. (1975).
  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

  • Pyridines. E-Book.
  • YouTube. (2022). How to purify Amine? [Link]

  • Royal Society of Chemistry. (2017). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers.
  • Lee, K.-J., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Springer. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

Sources

Optimization of reaction temperature for cyclopropyl amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Cyclopropyl Amine Coupling Ticket ID: CPA-OPT-2024 Support Level: Tier 3 (Senior Application Scientist)

Welcome & Core Directive

Status: Active Assigned Scientist: Dr. A. Vance, Senior Process Chemist

Welcome to the Advanced Optimization Support Center. You are likely here because your cyclopropylamine (CPA) coupling is suffering from one of two extremes: stalled conversion due to catalyst inactivity, or reagent loss/decomposition due to thermal mismanagement.

The Central Challenge: Cyclopropylamine presents a unique "Thermal Paradox" in cross-coupling:

  • Volatility: Its boiling point is 49–50 °C .[1] Standard open-flask heating at typical Buchwald-Hartwig temperatures (80–110 °C) results in rapid reagent loss.

  • Steric/Electronic Strain: The cyclopropyl ring is sterically demanding and electronically unique (high s-character), often requiring elevated temperatures or specialized bulky ligands to facilitate the reductive elimination step in the catalytic cycle.

This guide optimizes the intersection of these competing physical properties.

The Thermal Window: Mechanistic Logic

To optimize temperature, you must select your catalyst system based on the thermal energy available. We categorize this into two operational windows: Standard Thermal (80–110 °C) and Mild/Room Temp (20–40 °C) .

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting temperature based on your substrate's electronic profile and available ligands.

CPA_Optimization_Flow Start START: Define Substrate Constraints SubstrateCheck Is Substrate Thermally Sensitive? (e.g., labile protecting groups, volatile) Start->SubstrateCheck HighTempPath NO: Standard Thermal Route (80-110°C) SubstrateCheck->HighTempPath Robust Scaffold LowTempPath YES: Mild/RT Route (20-40°C) SubstrateCheck->LowTempPath Sensitive Scaffold HighTempAction REQUIREMENT: Sealed Pressure Vessel Ligands: XPhos, RuPhos, BrettPhos HighTempPath->HighTempAction LowTempAction REQUIREMENT: Highly Active Pre-catalysts Ligands: adYPhos, Pd-G3/G4 LowTempPath->LowTempAction RiskHigh RISK: Ring Opening (Rare) Reagent Loss (High) HighTempAction->RiskHigh RiskLow RISK: Stalled Conversion (Oxidative Addition Failure) LowTempAction->RiskLow

Figure 1: Decision matrix for selecting reaction temperature based on substrate stability and ligand class.

Troubleshooting & FAQs

Issue A: "My reaction stalls at ~50% conversion."

Diagnosis: Catalyst Deactivation or Reagent Loss. Technical Analysis: If running at >50 °C, verify you are using a sealed pressure vial . If using a reflux condenser, CPA (bp 50 °C) will escape, shifting the stoichiometry. If the vessel is sealed, the catalyst has likely died (Pd-black precipitation). Solution:

  • Stoichiometry: Increase CPA equivalents to 1.5–2.0 eq.

  • Ligand Switch: If using Pd(OAc)₂/BINAP, switch to a dialkylbiaryl phosphine (e.g., BrettPhos or RuPhos ). These bulky ligands protect the Pd(0) center from thermal aggregation better than bidentate ligands at high temperatures [1].

  • Pre-activation: Do not mix all reagents cold and heat. Heat the catalyst/ligand/solvent for 5 mins to form the active species before adding the aryl halide/amine.

Issue B: "I see linear alkyl impurities (n-propyl derivatives)."

Diagnosis: Cyclopropyl Ring Opening.[2] Technical Analysis: While rare in standard Pd-coupling, ring opening can occur via radical pathways (Single Electron Transfer) or excessive thermal strain, particularly if the aryl halide is electron-deficient and the reaction temperature exceeds 120 °C [2]. Solution:

  • Lower Temperature: Cap the reaction at 90 °C.

  • Radical Scavenger: Add 10 mol% BHT (butylated hydroxytoluene) to rule out radical mechanisms.

  • Base Change: Switch from strong bases (NaOtBu) to milder bases (Cs₂CO₃ or K₃PO₄) to reduce elimination pathways.

Issue C: "The vessel pressure is dangerously high."

Diagnosis: Solvent Vapor Pressure + Amine Volatility. Technical Analysis: At 100 °C, a solvent like THF (bp 66 °C) combined with CPA (bp 50 °C) generates significant internal pressure. Solution:

  • Solvent Swap: Switch to Toluene (bp 110 °C) or 1,4-Dioxane (bp 101 °C). These solvents have lower vapor pressures at the target reaction temperature (80–100 °C) compared to THF or DCM.

  • Headspace: Ensure the reaction vial is only 50-60% full to allow safe headspace expansion.

Optimized Experimental Protocols

Protocol A: The "Robust" High-Temp Method (Standard)

Best for unactivated aryl chlorides and stable substrates.

Parameters:

  • Temperature: 100 °C

  • Vessel: Thick-walled, screw-cap pressure vial (e.g., microwave vial).

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) + XPhos or BrettPhos (2-4 mol%).

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 eq), Base (NaOtBu, 1.4 eq), Pd source, and Ligand to the vial.

  • Purge: Seal with a septum cap. Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous Toluene (0.2 M concentration) via syringe.

  • Amine Addition: Add Cyclopropylamine (1.5 eq) via syringe. Note: Add this last to minimize evaporation before sealing.

  • Seal & Heat: Replace the septum cap with a solid Teflon-lined pressure cap immediately. Place in a pre-heated block at 100 °C.

  • Workup: Cool to RT before opening. The vessel will be pressurized.

Protocol B: The "Mild" Room-Temp Method (Advanced)

Best for sensitive substrates or when preventing ring-opening is critical.

Parameters:

  • Temperature: 25 °C (Room Temp)

  • Catalyst System: adYPhos based palladacycles (e.g., Pd-adYPhos-G3) [3].

Step-by-Step:

  • Catalyst: Use a pre-formed G3 or G4 palladacycle containing the adYPhos ligand (Adamantyl-substituted YPhos). This ligand is specifically engineered for high turnover at low temperatures.

  • Base: Use NaOtBu (strong base is usually required for RT activation).[3][4]

  • Procedure: Combine all reagents in a vial. Purge with Argon. Stir at room temperature for 2–12 hours.

  • Advantage: Eliminates pressure hazards and thermal decomposition.

Data Summary: Ligand vs. Temperature

Ligand ClassRecommended TempSubstrate ScopeNotes
BINAP / DPPF 100–120 °CAryl Bromides/IodidesOlder generation. Often fails with sterically hindered CPA.
XPhos / RuPhos 80–100 °CAryl ChloridesExcellent general purpose. RuPhos is superior for secondary amines but works well for CPA.
BrettPhos 90–110 °CDeactivated Aryl ChloridesBest for difficult electronic couplings.
adYPhos 20–40 °CSensitive SubstratesState-of-the-art. Allows RT coupling, preventing CPA volatility issues [3].

Mechanistic Visualization: The Cycle

Understanding where the temperature fails is key. The diagram below maps the catalytic cycle against thermal failure points.

Catalytic_Cycle_Failures Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Fail_Cold FAIL (Too Cold): Activation Barrier Not Met OxAdd->Fail_Cold < 60°C (Standard Ligands) AmineBind Amine Binding (CPA) PdII_Ar->AmineBind + CPA RedElim Reductive Elimination AmineBind->RedElim Base Fail_Hot FAIL (Too Hot): CPA Evaporation or Ring Opening AmineBind->Fail_Hot > 110°C / Open Flask RedElim->Pd0 Regeneration Product Product (Ar-NH-CPA) RedElim->Product

Figure 2: Palladium catalytic cycle highlighting temperature-dependent failure modes.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ghorbani, F., et al. (2024). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.

  • Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole Synthesis. Journal of the American Chemical Society.[6] (Contextual reference for adYPhos utility in hindered amines).

  • BenchChem Technical Guide. (2025).[2][5][7][8][9] Optimization of Buchwald-Hartwig amination conditions.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for Basic Pyridine-Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chromatography Optimization for Nitrogenous Heterocycles

Executive Summary: The "Pyridine Problem"

Welcome to the technical support knowledge base. You are likely here because your pyridine-amine derivative—a staple scaffold in kinase inhibitors and CNS drugs—is eluting as a shark-fin peak rather than a Gaussian band.

The Core Issue: Pyridine-amines possess a "double threat" to standard silica columns:

  • Thermodynamic Retention: Hydrophobic interaction with the C18 ligand (Desired).

  • Kinetic Drag: Ion-exchange interaction between the protonated nitrogen and ionized surface silanols (Undesired).

This secondary interaction is slow and energetic, causing the "tail" that ruins resolution and integration accuracy. This guide provides the decision logic to sever that interaction.

Knowledge Base: Troubleshooting & FAQs

Category 1: Mobile Phase Chemistry (The First Line of Defense)
Q: Why does my compound tail severely at pH 6.0–7.0, even on a "good" column?

A: You are operating in the "Zone of Maximum Interaction." At neutral pH, two conditions exist simultaneously:

  • The Silanols are Ionized: Above pH 3.5–4.0, surface silanols (

    
    ) deprotonate to 
    
    
    
    .
  • The Base is Protonated: Pyridine-amines (pKa ~5–9) are positively charged (

    
    ).
    

This creates a perfect cation-exchange trap. The analyte sticks to the silica surface like Velcro, dragging behind the main elution band.

The Fix: You must break this ionic bridge by moving the pH to the extremes.

Q: Should I use Low pH or High pH?

A: Use the table below to decide based on your compound's stability and column capability.

StrategypH RangeMechanismProsCons
Silanol Suppression pH < 3.0 Protonates silanols (

), neutralizing the surface negative charge.[1][2]
• Compatible with most standard C18 columns.• Excellent solubility for bases.• Some basic compounds may have low retention (elute in void) due to full ionization.
Base Suppression pH > 10.0 Deprotonates the amine (

), neutralizing the analyte positive charge.
• Maximizes retention (hydrophobic form).• Often yields the sharpest peaks.Requires hybrid/polymer columns (Standard silica dissolves > pH 8).• LC-MS sensitivity may drop (negative mode may be needed).
Q: I cannot change the pH. Which additives effectively block tailing?

A: If pH modification is restricted, you must use Competitive Blockers or Chaotropic Agents .

  • Triethylamine (TEA):

    • Action: TEA is a stronger base than pyridine. It floods the column and saturates the active silanol sites, effectively "capping" them so your analyte cannot bind.

    • Protocol: Add 5–10 mM TEA to the aqueous mobile phase. Crucial: Adjust pH after adding TEA.

  • Chaotropic Agents (The "Solvation" Hammer):

    • Action: Anions like Hexafluorophosphate (

      
      ) or Perchlorate (
      
      
      
      ) disrupt the hydration shell around the basic amine and form tight ion pairs, improving mass transfer kinetics.
    • Warning: Perchlorates are explosive risks; use

      
       or Trifluoroacetic acid (TFA) where possible.
      
Category 2: Column Hardware Selection
Q: My standard C18 column isn't working. What specific column technology should I switch to?

A: Stop using "Type A" (older, acidic) silica. For pyridine-amines, you need specific surface chemistries.

  • Recommendation A: Charged Surface Hybrid (CSH)

    • Why: These particles have a slight positive charge on the surface. This repels the positively charged protonated amine (Coulombic repulsion), preventing it from touching the silanols.

  • Recommendation B: Bidentate/Steric Protection

    • Why: Bulky side chains (like isopropyl groups) on the silane ligand physically block the analyte from reaching the silica surface.

  • Recommendation C: Polar Embedded Groups

    • Why: An amide or carbamate group embedded in the alkyl chain creates a "water shield" near the surface, masking silanols.

Category 3: Operational Diagnostics
Q: How do I distinguish between "Chemical Tailing" and "Mass Overload"?

A: Perform the 1/10th Dilution Test .

  • Experiment: Inject your standard sample. Then, dilute it 1:10 and inject again.

  • Result A: If the peak shape improves significantly (becomes symmetrical)

    
     You have Mass Overload . Reduce injection volume or concentration.
    
  • Result B: If the peak remains tailing (just smaller)

    
     You have Chemical Tailing  (Silanol interaction). Follow the Mobile Phase protocols above.
    

Visual Troubleshooting Guides

Figure 1: The Mechanism of Silanol Interaction & Blocking

This diagram illustrates why tailing occurs and how Low pH or TEA mitigates it.

SilanolInteraction cluster_0 The Problem: Neutral pH (pH 6-7) cluster_1 Solution A: Low pH (< 3) cluster_2 Solution B: TEA Blocker Silanol Ionized Silanol (Si-O⁻) Tailing Strong Ionic Bond (Peak Tailing) Silanol->Tailing Attracts Amine Protonated Pyridine (BH⁺) Amine->Tailing Binds to Acid High [H⁺] Concentration Silanol_Protonated Neutral Silanol (Si-OH) Acid->Silanol_Protonated Protonates Surface NoInteraction No Ionic Binding (Sharp Peak) Silanol_Protonated->NoInteraction Inert Surface TEA Triethylamine (TEA⁺) BlockedSilanol TEA-Capped Silanol TEA->BlockedSilanol Competes for Sites PyridineFlow Pyridine Elutes Freely BlockedSilanol->PyridineFlow Displaces Analyte

Caption: Mechanism of secondary silanol interactions and two primary methods (pH suppression and Amine blocking) to resolve them.

Figure 2: Optimization Decision Tree

Follow this logic flow to systematically resolve tailing issues.

DecisionTree Start Start: Tailing Peak (As > 1.5) CheckLoad Step 1: Dilute Sample 1:10 Start->CheckLoad IsBetter Did shape improve? CheckLoad->IsBetter MassOverload Cause: Mass Overload Action: Reduce Inj Vol IsBetter->MassOverload Yes ChemIssue Cause: Chemical Interaction IsBetter->ChemIssue No CheckpH Step 2: Check Mobile Phase pH ChemIssue->CheckpH LowPH Is pH < 3.0? CheckpH->LowPH AddTFA Action: Add 0.05% TFA or Formic Acid LowPH->AddTFA No (pH is Neutral) CheckCol Step 3: Check Column Type LowPH->CheckCol Yes (Already Low) IsHybrid Is Column Hybrid/Endcapped? CheckCol->IsHybrid SwitchCol Action: Switch to CSH or Hybrid Particle IsHybrid->SwitchCol No (Standard Silica) AddTEA Action: Add 5mM TEA or High pH (if Hybrid) IsHybrid->AddTEA Yes (Still Tailing)

Caption: Step-by-step diagnostic workflow for isolating the root cause of peak tailing.

Experimental Protocols

Protocol A: The "Golden Standard" Low pH Mobile Phase

Use this as your starting point for any basic pyridine compound.

  • Aqueous Phase (A): 10 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • Note: Formate is volatile (LC-MS friendly).[3] If using UV only, 0.1% Phosphoric Acid is superior for suppression.

  • Organic Phase (B): Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer kinetics).

Protocol B: The TEA Passivation (For Stubborn Tailing)

Use when you cannot switch columns or change pH significantly.

  • Prepare Mobile Phase A: Water + 10 mM Phosphate Buffer.

  • Add Triethylamine (TEA) to a concentration of 5 mM (approx. 0.7 mL per liter).

  • IMPORTANT: Place the pH electrode in the solution and adjust the pH to 3.0 or 7.0 (depending on method) using Phosphoric Acid.

    • Why? TEA is basic. If you don't readjust pH, you will drastically alter retention times.

  • Equilibrate column for at least 20 column volumes to saturate silanol sites.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Element. Retrieved from [Link]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • Phenomenex. (2025).[4][5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Welch Materials. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Methoxy-Pyridine Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the chemical sciences, the precise identification and characterization of functional groups are paramount. Molecules containing methoxy, pyridine, and amine moieties are ubiquitous in pharmaceuticals, underpinning the efficacy and behavior of countless active pharmaceutical ingredients (APIs). Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for elucidating the molecular structure of these compounds.[1][2]

This guide provides an in-depth comparison of FTIR analysis for methoxy-pyridine amine systems. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the data you generate is not only accurate but also defensible.

Foundational Principles: The Vibrational Fingerprints of Key Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[3][4] Each functional group has a unique set of vibrational modes (stretching, bending, wagging) that absorb at characteristic frequencies, creating a distinct "fingerprint" in the spectrum.

When analyzing a compound with methoxy, pyridine, and amine groups, we are primarily interested in the following vibrational signatures:

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Characteristics
Amine (R-NH₂) N-H Asymmetric & Symmetric Stretch3300 - 3500[5]Primary amines show two distinct, sharp bands.[5][6] These are generally less intense than O-H bands.[5]
N-H Scissoring (Bend)1580 - 1650[6]A sharp band that can sometimes be mistaken for a carbonyl peak.[6]
C-N Stretch (Aromatic)1250 - 1335[6]A strong band indicating the connection of the amine to the pyridine ring.[6]
Pyridine Ring C=C & C=N Ring Stretching1450 - 1639[7]A series of sharp bands characteristic of the aromatic system.[7][8]
Methoxy (-OCH₃) C-H Stretch (in -OCH₃)2815 - 2830[9]A distinct C-H stretch slightly lower than typical alkyl C-H stretches.[9]
C-O-C Asymmetric Stretch~1250[9]A strong, characteristic band for the ether linkage.
C-O-C Symmetric Stretch1060 - 1150[9][10]Can sometimes overlap with other vibrations in the fingerprint region.

Note: These ranges are illustrative. The exact position of a peak is highly sensitive to the overall molecular structure, including electronic effects and hydrogen bonding.

Experimental Design: Choosing the Right Sampling Technique

The quality of an FTIR spectrum is fundamentally dependent on how the sample is presented to the infrared beam.[11] While several methods exist, Attenuated Total Reflectance (ATR) has become the dominant technique for its simplicity and minimal sample preparation.[12][13][14]

Comparison of Common FTIR Sampling Techniques
TechniquePrincipleProsConsBest For
Attenuated Total Reflectance (ATR) An IR beam is guided through a crystal (e.g., diamond) and reflects off the internal surface in contact with the sample. An "evanescent wave" penetrates a few microns into the sample, and the absorbed energy is detected.[12][15]Minimal to no sample prep needed[13][16], non-destructive, excellent for solids and liquids, reproducible results.[1][16]Spectra may differ slightly from transmission spectra[1][12], requires good sample-crystal contact.Rapid screening of powders, viscous liquids, and polymer films. The go-to method for pharmaceutical QC.[16]
Transmission (KBr Pellet) The IR beam passes directly through the sample.[17] The sample is typically ground with potassium bromide (KBr) and pressed into a transparent pellet.[18][19]"Classic" method, extensive spectral libraries available.Labor-intensive[11], requires fine grinding to reduce scattering[19], KBr is hygroscopic and can introduce water peaks.[20]Reference library generation, analysis of samples not suitable for ATR.
Diffuse Reflectance (DRIFTS) The IR beam penetrates and is scattered by a powdered sample. The scattered light is collected and analyzed.[17]Good for highly scattering or opaque powders.[14][17]Sample must be finely ground and mixed with a non-absorbing matrix like KBr.[14]Analysis of powders that are difficult to press into pellets, such as catalysts.

Expert Recommendation: For routine analysis of methoxy-pyridine amine compounds, which are often crystalline solids or powders, ATR-FTIR is the superior choice . It balances speed, ease of use, and high-quality data generation, minimizing the potential for operator-dependent variability inherent in methods like KBr pellet pressing.[13][16]

Step-by-Step Protocol: ATR-FTIR Analysis

This protocol ensures a self-validating workflow, minimizing common sources of error.

Objective: To obtain a high-quality, reproducible FTIR spectrum of a solid methoxy-pyridine amine sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a single-bounce diamond ATR).

  • Sample of interest (solid powder).

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

Workflow for ATR-FTIR Analysis

ATR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean 1. Clean ATR Crystal Background 2. Collect Background Spectrum Clean->Background Ensures no contaminant peaks Apply_Sample 3. Apply Sample Background->Apply_Sample Reference for sample measurement Collect_Sample 4. Collect Sample Spectrum Apply_Sample->Collect_Sample Ensure good contact Clean_Again 5. Clean ATR Crystal Collect_Sample->Clean_Again Prevent cross-contamination Process 6. Process & Analyze Data Clean_Again->Process

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Methodology:

  • Crystal Cleaning (Pre-Analysis):

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue from previous samples will appear in your spectrum.[21]

    • Action: Moisten a lint-free wipe with isopropanol and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

  • Background Collection:

    • Causality: This step is critical. The instrument measures the spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself.[22] This background is then mathematically subtracted from the sample spectrum. An incorrect background will introduce false positive or negative peaks.[21]

    • Action: With the clean, empty ATR anvil in place, initiate a "background scan" in the instrument software. This should be done before every new sample or if the ambient conditions change.

  • Sample Application:

    • Causality: The evanescent wave only penetrates a few microns into the sample.[12][15] Therefore, intimate, uniform contact between the sample and the crystal is essential for a strong, representative signal.

    • Action: Place a small amount of the powder (enough to cover the crystal surface) onto the center of the ATR diamond. Use the built-in pressure clamp to apply consistent and firm pressure. This ensures good contact and improves reproducibility.[18]

  • Sample Spectrum Collection:

    • Action: Initiate the "sample scan." Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The result is your final absorbance spectrum.

  • Crystal Cleaning (Post-Analysis):

    • Action: Release the pressure clamp, remove the bulk of the powder, and clean the crystal thoroughly with a solvent-moistened wipe as in Step 1. This prevents cross-contamination of subsequent samples.

  • Data Processing and Analysis:

    • Causality: Raw data may require minor corrections for accurate interpretation.

    • Action: Apply an ATR correction (if available in your software) to account for the wavelength-dependent depth of penetration.[1] Perform a baseline correction if the baseline is sloped. Analyze the peak positions and intensities to identify the functional groups as detailed in Section 1.

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantages over FTIRLimitations vs. FTIR
FTIR Spectroscopy Vibrational modes of polar bonds (functional groups).[23]Fast, non-destructive, excellent for functional group identification, extensive libraries.[24]Poor signal for symmetric, non-polar bonds; water interference can be an issue.[25]
Raman Spectroscopy Vibrational modes of non-polar, polarizable bonds.[4]Excellent for symmetric bonds (e.g., C=C, C-S), minimal water interference[25], high spatial resolution with microscopy.[23]Fluorescence from the sample can obscure the Raman signal[4], generally lower sensitivity than FTIR.[3]
NMR Spectroscopy Detailed atomic connectivity and chemical environment (¹H, ¹³C).Unambiguous structural elucidation of the entire molecule.Lower throughput, requires sample dissolution, much higher instrument cost.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity, provides exact mass for formula determination.Does not directly probe functional groups; isomers can be difficult to distinguish without tandem MS.

Expert Insight: FTIR and Raman spectroscopy are highly complementary.[24] A change in dipole moment is required for a bond to be IR-active, while a change in polarizability is required for it to be Raman-active.[4] Therefore, vibrations that are weak in FTIR (like a symmetric C=C bond in an aromatic ring) may be strong in Raman, and vice-versa. Using both techniques provides a more complete vibrational picture of the molecule.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your data requires vigilance against common pitfalls.

IssueSymptomCauseSolution
Broad peak ~3400 cm⁻¹ & sharp peaks ~2350 cm⁻¹ Unwanted peaks obscuring the N-H region and a "noisy" region.Atmospheric water vapor and CO₂ were not properly subtracted.[22][26]Collect a fresh background spectrum. Ensure the spectrometer cover is closed during background and sample collection. Purge the instrument with dry nitrogen if the problem persists.[22]
Negative (inverted) peaks Absorbance bands go down instead of up.The background spectrum was collected on a dirty crystal that was subsequently cleaned before the sample was run.[21]Re-clean the crystal and collect a new, clean background before running the sample again.
Sloped or "wavy" baseline The baseline is not flat at zero absorbance.Poor sample-crystal contact, highly absorbing sample ("total absorbance"), or changes in instrument conditions between background and sample scans.[20][26]Re-apply the sample ensuring good, even pressure. If the sample is highly absorbing, consider using a Germanium ATR crystal which has a shallower penetration depth.[1] Perform a baseline correction in the software.
Noisy Spectrum Low signal-to-noise ratio.Insufficient sample amount or poor contact.Increase the number of scans to be co-added. Ensure sufficient sample is used and adequate pressure is applied.
Key Spectral Interpretation Regions

Caption: Key diagnostic regions in the FTIR spectrum for methoxy-pyridine amines.

Conclusion

FTIR spectroscopy, particularly when utilizing the ATR sampling technique, is an indispensable tool for the structural analysis of molecules containing methoxy, pyridine, and amine functional groups. Its speed, simplicity, and high information content make it ideal for applications ranging from raw material identification to reaction monitoring in pharmaceutical development. By understanding the principles behind peak assignments, making informed choices in experimental design, and being aware of common analytical pitfalls, researchers can leverage FTIR to generate robust, reliable, and scientifically sound data.

References

  • Spectroscopy Online. (2025, August 18). Common Problems with FT-IR Instruments and How to Avoid Them. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Lambda Geeks. Available at: [Link]

  • Scribd. FTIR Troubleshooting. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Drawell. (2025, February 19). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Available at: [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]

  • Lab Manager. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • University of Colorado Boulder. IR: amines. Available at: [Link]

  • Madison Instruments. FTIR Troubleshooting Guide. Available at: [Link]

  • AIP Publishing. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Available at: [Link]

  • PIKE Technologies. ATR – Theory and Applications. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Available at: [Link]

  • Lab Manager. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at: [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available at: [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me? Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • ResearchGate. FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,.... Available at: [Link]

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A Guide to the Elemental Analysis of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine: Synthesis Validation and Purity Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a cornerstone of scientific rigor. For novel compounds like Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine, a promising scaffold in medicinal chemistry, elemental analysis serves as a fundamental, quantitative technique to validate its empirical formula. This guide provides an in-depth, experience-driven comparison of theoretical versus experimental data, offering a robust framework for researchers to authenticate their synthesis and ensure the integrity of their downstream applications.

The Principle of Synthesis Validation via Elemental Analysis

Elemental analysis, specifically CHNS/O analysis, is a highly reliable and cost-effective method used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1][2] The technique is predicated on the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process breaks down the organic material into its elemental components, which are then converted into simple, uniform gases (e.g., CO₂, H₂O, N₂).[3][4] These gases are subsequently separated and quantified using a thermal conductivity detector (TCD) or other specialized sensors.[5]

The power of this technique lies in its precision. By comparing the experimentally determined elemental percentages to the theoretically calculated values based on the compound's proposed molecular formula, one can definitively confirm its elemental composition and assess its purity. For regulatory submissions and quality control in the pharmaceutical industry, this analytical technique is indispensable for characterizing active pharmaceutical ingredients (APIs) and identifying potential impurities.[][7][8]

Hypothetical Synthesis Route

To contextualize the validation process, we consider a plausible and efficient synthesis of this compound via a reductive amination pathway. This common and versatile reaction involves the condensation of 5-methoxypyridine-3-carbaldehyde with cyclopropylamine to form a Schiff base intermediate, which is then reduced in situ (e.g., with sodium borohydride) to yield the target secondary amine.

A 5-Methoxypyridine- 3-carbaldehyde C Reductive Amination (e.g., NaBH4) A->C B Cyclopropylamine B->C D Crude Product C->D Synthesis E Purification (e.g., Column Chromatography) D->E F Pure Cyclopropyl-(5-methoxy- pyridin-3-ylmethyl)-amine E->F Isolation

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: CHN Analysis

The following protocol outlines the steps for conducting a Carbon, Hydrogen, and Nitrogen (CHN) analysis, a subset of CHNS/O analysis, which is typically sufficient for nitrogen-containing organic molecules where sulfur is absent and oxygen is calculated by difference.

Instrumentation: A modern elemental analyzer, such as a ThermoFisher Scientific FLASH 2000 or similar, is required.[5] A high-precision microbalance is critical for accurate sample weighing.[1]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for establishing the instrument's response factors and ensuring the accuracy of subsequent measurements.[5] The results for the standard must fall within the manufacturer's specified tolerance before proceeding.

  • Sample Preparation:

    • Ensure the synthesized this compound sample is meticulously purified (e.g., via column chromatography or recrystallization) and thoroughly dried under high vacuum to remove any residual solvents or water, which would significantly skew the hydrogen and oxygen percentages.[2]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the purified sample into a tin or silver capsule. The small sample size necessitates extreme precision in weighing to achieve accurate results.[1]

    • Securely crimp the capsule to ensure no sample is lost and that it is ready for introduction into the analyzer's autosampler.

  • Combustion and Analysis:

    • The sample is dropped into a combustion tube heated to approximately 1000°C in the presence of pure oxygen.[4] This high temperature ensures complete and instantaneous oxidation of the sample.[5]

    • The resulting combustion gases (CO₂, H₂O, and N₂) are swept by a helium carrier gas through a reduction tube containing heated copper to remove excess oxygen and convert nitrogen oxides to N₂ gas.

    • The gases then pass through a chromatographic column, which separates them before they reach the thermal conductivity detector (TCD).[5]

  • Data Acquisition and Processing:

    • The TCD measures the difference in thermal conductivity between the carrier gas and the sample gases, generating a signal proportional to the concentration of each element.

    • The instrument's software integrates these signals and, using the calibration data, calculates the percentage by weight of Carbon, Hydrogen, and Nitrogen in the original sample.

Data Comparison and Validation

The validation of the synthesis hinges on the comparison between the theoretical elemental composition and the experimental results. For pharmaceutical-grade compounds, a common acceptance criterion is that the experimental values must be within ±0.4% of the theoretical values.

Target Compound: this compound

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

Potential Impurity: 5-methoxypyridine-3-carbaldehyde (Unreacted Starting Material)

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol

The table below compares the theoretical values for the target compound and a potential impurity against a set of hypothetical, yet realistic, experimental results for a successfully synthesized and purified batch.

ElementTheoretical % (Target Compound)Theoretical % (Impurity)Experimental % (Sample Batch)Deviation from TargetPass/Fail (±0.4%)
Carbon (C) 67.39%61.27%67.21%-0.18%Pass
Hydrogen (H) 7.92%5.14%7.85%-0.07%Pass
Nitrogen (N) 15.72%10.21%15.60%-0.12%Pass

Analysis of Results:

The hypothetical experimental data align closely with the theoretical values for this compound, with all deviations falling well within the ±0.4% acceptance window. This provides strong evidence that the synthesized compound has the correct empirical formula.

Furthermore, the significant difference between the experimental results and the theoretical values for the starting material (5-methoxypyridine-3-carbaldehyde) demonstrates the purity of the sample. For instance, the experimental carbon percentage (67.21%) is drastically different from the 61.27% expected for the aldehyde impurity. This comparison underscores the power of elemental analysis not only to confirm identity but also to rule out the presence of significant, carbon-rich or nitrogen-poor impurities.

cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_validation Validation A Synthesized Product B Purification A->B C Weigh Sample (1-3 mg) B->C D Combustion (~1000°C) C->D E Gas Separation (GC) D->E F Detection (TCD) E->F G Experimental %CHN F->G I Compare Results G->I H Theoretical %CHN (from C10H14N2O) H->I J Deviation ≤ ±0.4% ? I->J K Synthesis Validated J->K Yes L Re-purify or Re-synthesize J->L No

Caption: Workflow for synthesis validation by elemental analysis.

Conclusion

Validating the synthesis of a novel compound such as this compound is a multi-faceted process, with elemental analysis serving as a critical first pass for confirming its elemental integrity. The technique is robust, quantitative, and, when performed correctly, provides unambiguous data regarding the empirical formula and purity of the sample. By adhering to rigorous protocols for sample preparation and instrument calibration, and by comparing experimental results against theoretical values within established acceptance criteria, researchers can confidently authenticate their synthetic products, ensuring a solid foundation for subsequent biological testing and drug development efforts.

References

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Available at: [Link]

  • SAIF, IIT Bombay. (n.d.). CHNS (O) Analyzer. Available at: [Link]

  • Almqvist, F., et al. (2012). A method to prepare 2-pyridones. Available at: [Link]

  • American Laboratory. (2013, November 7). Validation of Metal Impurities in Drug Products. Available at: [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

  • Acta Agronomica Sinica. (2012, January). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Available at: [Link]

  • Synfacts. (2025, January 28). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available at: [Link]

  • Journal of Chemical Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. Available at: [Link]

  • PubChem. (n.d.). Cyclopropyl-(3-methoxy-5-methylphenyl)methanamine. Available at: [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Available at: [Link]

  • MedCrave online. (2023, April 24). Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. Available at: [Link]

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The Salt Advantage: A Comparative Guide to Hydrochloride vs. Free Base Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Optimal Bioavailability

In the journey of a drug molecule from a promising lead to a therapeutic reality, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability. A significant portion of newly discovered active pharmaceutical ingredients (APIs) are weakly basic compounds, often exhibiting poor solubility in aqueous environments, which can severely limit their therapeutic potential.[1] A primary and highly effective strategy to overcome this challenge is the formation of a salt, with the hydrochloride (HCl) salt being the most common choice for basic drugs.[2]

This guide provides an in-depth comparison of the solubility characteristics of the hydrochloride salt versus the free base form of a compound. We will explore the fundamental chemical principles governing this difference, present a robust experimental protocol for quantitative comparison, and interpret the resulting data to inform critical decisions in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally verify the solubility advantages conferred by salt formation.

Fundamental Principles: pH, pKa, and the Solubility Equilibrium

The dramatic difference in solubility between a free base and its hydrochloride salt is rooted in the principles of acid-base chemistry.

  • Free Base: A weakly basic drug in its free, non-ionized form is typically more lipophilic and less soluble in water.[3] Its solubility in this form is known as the intrinsic solubility (S₀) .

  • Hydrochloride Salt: When the basic functional group (commonly an amine) of the API is reacted with hydrochloric acid, it becomes protonated, forming a positively charged ion. This ion then pairs with the chloride counter-ion to form a salt. This ionized form is significantly more polar and, consequently, more soluble in aqueous media.[2][4]

The interplay between the solution's pH and the drug's pKa (the pH at which 50% of the drug is in its ionized form) governs the equilibrium between the soluble, ionized form and the less soluble, non-ionized form.[5][6] This relationship is described by the Henderson-Hasselbalch equation .[7][8]

For a weak base (B) and its protonated form (BH⁺):

pH = pKa + log([B] / [BH⁺])

When the pH of the solution is below the pKa of the basic drug, the equilibrium shifts towards the protonated, ionized (BH⁺) form, leading to a significant increase in total solubility. Conversely, as the pH rises above the pKa, the non-ionized free base (B) predominates, and solubility decreases, eventually approaching the intrinsic solubility (S₀) of the free base.[9]

Chemical Equilibrium Visualization

The following diagram illustrates the pH-dependent equilibrium that dictates the solubility of a basic compound.

G cluster_0 Low pH Environment (e.g., Stomach, pH < pKa) cluster_1 High pH Environment (e.g., Intestine, pH > pKa) FreeBase_low Free Base (B) (Low Population) Less Soluble Ionized_low Protonated Form (BH⁺) (High Population) Highly Soluble FreeBase_low->Ionized_low Protonation Favored Ionized_low->FreeBase_low Deprotonation Disfavored FreeBase_high Free Base (B) (High Population) Less Soluble Ionized_high Protonated Form (BH⁺) (Low Population) Highly Soluble FreeBase_high->Ionized_high Protonation Disfavored Ionized_high->FreeBase_high Deprotonation Favored G start Start prep_media Prepare & pH-Verify Aqueous Media start->prep_media add_solid Add Excess Solid (Free Base or HCl Salt) to Vials prep_media->add_solid equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solid->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter analyze Quantify Concentration via Validated HPLC filter->analyze report Report Solubility (mg/mL) analyze->report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine (CAS No. 1545091-51-7). As this compound is primarily used in research and development settings, this document is intended for laboratory personnel, including researchers, chemists, and environmental health and safety (EH&S) professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental compliance.

Immediate Safety Profile & Hazard Characterization

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a reliable hazard assessment can be derived from its constituent chemical groups: a cyclopropylamine moiety and a methoxy-pyridine ring.[1][2] Structurally similar compounds, such as cyclopropylamine, are classified as highly flammable, corrosive, and acutely toxic if swallowed or in contact with skin.[3][4] Therefore, it is imperative to handle this compound and its waste with the highest degree of caution.

Based on this analysis, the waste generated from this compound must be treated as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified based on the following characteristics:

  • Ignitability: Amines can be flammable. Cyclopropylamine has a flash point of -25.56 °C, making it highly flammable.[4][5]

  • Corrosivity: Amines are basic and can be corrosive, causing severe skin burns and eye damage.[3][6][7]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8][9]

Table 1: Probable GHS Hazard Classifications for this compound Waste

Hazard ClassGHS CategoryHazard StatementPrecautionary Action
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapour.[4]Keep away from heat, sparks, open flames. Ground/bond container.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][7]Do not eat, drink or smoke when using. Rinse mouth if swallowed.
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage.[4][7]Wear protective gloves, clothing, and eye/face protection.
Aquatic Toxicity-Likely harmful or toxic to aquatic life.[8][10]Avoid release to the environment.
Disposal Decision Workflow

The proper disposal of this compound is not a suggestion but a requirement. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [11][12] The following workflow provides a logical sequence for managing this hazardous waste from generation to final disposal.

G Diagram 1: Disposal Workflow for Amine Waste A Waste Generation (Neat compound, solutions, contaminated materials) B Characterize as Hazardous Waste (Ignitable, Corrosive, Toxic) A->B Step 1 X Forbidden Pathway: Drain Disposal A->X Y Forbidden Pathway: Trash Disposal A->Y C Segregate Waste Immediately (Keep away from acids and oxidizers) B->C Step 2 D Select Proper Waste Container (HDPE or glass, vented cap if needed) C->D Step 3 E Label Container Correctly ('Hazardous Waste', full chemical name, hazard pictograms) D->E Step 4 F Store in Satellite Accumulation Area (SAA) (At or near point of generation, with secondary containment) E->F Step 5 G Arrange Pickup (Contact institutional EH&S or licensed hazardous waste contractor) F->G Step 6

Caption: Disposal Workflow for Amine Waste

Step-by-Step Disposal Protocols

Adherence to a strict, procedural approach is critical for the safe management of this chemical waste.

This protocol applies to the neat compound, reaction mixtures, and solutions containing this compound.

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE: chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles with a face shield.[3][4]

  • Waste Segregation: This is a critical step. Amine waste is basic and must be kept separate from acidic waste to prevent violent exothermic reactions. Also, keep it segregated from strong oxidizing agents.[13]

  • Container Selection:

    • Use only designated hazardous waste containers that are chemically compatible with amines. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[14]

    • The container must be in good condition, with no leaks or cracks.

    • Ensure the container has a secure, tight-fitting lid. Never leave a waste container open.[15]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Health Hazard).

    • The date accumulation started.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14]

    • The SAA must be under the control of the operator generating the waste.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Requesting Disposal: Do not accumulate more than 55 gallons of hazardous waste.[15] Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]

This protocol applies to items such as contaminated gloves, bench paper, pipette tips, and silica gel.

  • Segregation: Collect contaminated solid waste separately from liquid waste.

  • Containerization: Place contaminated solids into a designated, leak-proof container, such as a plastic-lined cardboard box or a dedicated solid waste drum.

  • Labeling: The container must be clearly labeled "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Disposal: Like liquid waste, this container must be closed and stored in your SAA until pickup is arranged through your EH&S department.

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating a container that held a hazardous chemical is to triple rinse it.[15]

    • First Rinse: Add a suitable solvent (e.g., methanol or ethanol) to the container, equal to about 5-10% of the container's volume. Secure the lid and swirl to rinse all interior surfaces thoroughly.

    • Collect Rinseate: Pour the rinseate (the solvent from the rinse) into your designated hazardous liquid waste container for this compound. Do not pour the rinseate down the drain. [15]

    • Repeat: Repeat this rinsing process two more times, collecting the rinseate each time.

  • Container Disposal: After triple rinsing, the container can often be managed as non-hazardous waste. Deface or remove all original labels, and dispose of the container in the appropriate glass or plastic recycling bin.[13][15] Always confirm this final step with your institution's specific waste policies.

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an absorbent compatible with amines (do not use reactive materials).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]

    • Wipe the area clean with a suitable solvent and place cleaning materials in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the material is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Call your institution's emergency number and EH&S department for assistance.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][16]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][17]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Safety Data Sheet (Amine-containing formulation). Generic SDS. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Substance Information - Pyrethrins and Pyrethroids. ECHA - European Union. [Link]

  • Safety Data Sheet - 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine. KISHIDA CHEMICAL CO., LTD. [Link]

  • cyclopropyl amine, 765-30-0. The Good Scents Company. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA). Shimadzu Scientific Instruments. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

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Personal protective equipment for handling Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: Pyridinyl-methyl-amine / Secondary Amine Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Inhalation/Oral), Sensitizer.

As an Application Scientist, I often see researchers underestimate "building blocks" like Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine. Because it is an intermediate, specific toxicological data is often sparse. However, Structure-Activity Relationship (SAR) analysis dictates that we treat this as a high-hazard amine .

  • The Amine Function: Secondary amines are caustic. They rapidly penetrate the stratum corneum, causing deep chemical burns that may not be immediately painful (delayed necrosis).

  • The Pyridine Ring: Pyridine derivatives possess systemic toxicity and can affect the central nervous system (CNS) and liver.

  • The Cyclopropyl Group: While often metabolically stable, cyclopropyl amines can act as mechanism-based inhibitors (suicide substrates) for certain enzymes (e.g., MAO, P450), implying potential biological potency beyond simple corrosivity.

Core Directive: Handle as a Corrosive Toxicant . Zero skin contact is the only acceptable standard.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed based on permeation kinetics of lipophilic amines.

PPE Selection by Operation
Body PartStandard Operation (Weighing Solids < 1g)High-Risk Operation (Solutions, >1g, or Heating)Technical Rationale
Hands (Inner) Nitrile (4 mil)Laminate (Silver Shield/4H) Amines permeate nitrile. Laminate provides >8h breakthrough protection.
Hands (Outer) Nitrile (4 mil)Nitrile (8 mil or double 4 mil)Outer nitrile provides dexterity and protects the inner laminate glove from tears.
Eyes Chemical Splash GogglesChemical Splash Goggles + Face ShieldSafety glasses do not seal against amine vapors/aerosols which cause corneal edema ("blue haze").
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder risk)If outside hood: Full-face respirator with Multi-Gas (Organic Vapor/Ammonia/Methylamine) cartridges.
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronCotton absorbs; Tyvek repels. Essential for larger liquid handling.

Glove Permeation Logic (The "Why")

Many researchers default to disposable nitrile gloves. This is a critical error with pyridinyl amines.

  • The Failure Mode: Small, lipophilic amines (like this cyclopropyl derivative) diffuse through the polymer matrix of thin nitrile gloves. Breakthrough can occur in < 15 minutes without visible degradation of the glove.

  • The Solution: The "Double-Glove Technique" .

    • Inner Layer: Low-density polyethylene (LDPE) or Laminate (e.g., Silver Shield). These are chemically impervious but offer poor dexterity.

    • Outer Layer: Nitrile. This compresses the inner glove for better grip and protects the inner layer from physical puncture.

Operational Workflow & Visualization

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the state of the chemical and the scale of the operation.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale < 100mg? Solid->Scale_S Scale_L Concentrated or Heated? Liquid->Scale_L Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Scale_S->Level1 Yes Level2 LEVEL 2 PPE: Laminate Inner Glove Nitrile Outer Glove Face Shield + Goggles Tyvek Sleeves Scale_S->Level2 No (Dust Risk) Scale_L->Level1 Dilute/Cold Scale_L->Level2 Conc/Hot

Caption: Risk-based PPE selection logic. "Level 2" is mandatory for any operation involving heat or concentrated stock solutions due to increased vapor pressure and permeation rates.

Safe Handling Protocol (Step-by-Step)

This protocol is designed to be self-validating : if you cannot perform a step (e.g., odor is detected), the system has failed, and you must abort.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. It must read between 80–100 fpm (face velocity).

  • Prepare Neutralization Bath: In a beaker, prepare a 5% Citric Acid or dilute Acetic Acid solution. This is your "dunk tank" for contaminated spatulas or wipes. Why? Acid converts the volatile free amine into a non-volatile salt.

Phase 2: Transfer & Weighing
  • Anti-Static Measures: Amines can be sticky/hygroscopic. Use an anti-static gun on the weighing boat if available.

  • The "Clean Hand / Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the spatula and chemical container.

    • Clean Hand (Left): Handles the balance door and notebook.

  • Transfer: Move the solid. Immediately recap the vial.

  • Decon: Place the used spatula directly into the Citric Acid bath. Do not place it on the benchtop.

Phase 3: Spill Management

If a spill occurs:

  • Evacuate the immediate area (3 meters).

  • Don Level 2 PPE (Laminate gloves).

  • Cover the spill with an acid-neutralizing absorbent (e.g., weak acid spill kit).

  • Wait 5 minutes for the reaction (vapor suppression).

  • Collect into a hazardous waste bag.

Disposal & Waste Stream

Never dispose of pyridine-amines down the drain. They are toxic to aquatic life and can damage plumbing seals.

  • Primary Stream: Basic (Alkaline) Organic Waste .

  • Segregation: Keep separate from Oxidizers (Fire risk) and Acids (Exothermic heat generation).

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if possible (corrosion risk).[1]

  • Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Corrosive".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Pyridine and Cyclopropylamine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

Sources

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